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molecular formula C11H17NO2 B126883 N-Methylhomoveratrylamine CAS No. 3490-06-0

N-Methylhomoveratrylamine

Cat. No. B126883
M. Wt: 195.26 g/mol
InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
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Patent
US05602174

Procedure details

The product of (i) was reduced in dry tetrahydrofuran or diethylether in conventional manner by the addition of 3 equivalents of LiAlH4 and subsequent refluxing of the mixture for 0.5-1 hr. After cooling and filtration, the solvent was evaporated and the product obtained by first extraction of the ethereal phase at pH 4, then at pH 10 with methylene chloride. Drying and evaporation of the solvent yielded 50-60% nearly pure oily product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)=O.C(OCC)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].C(Cl)Cl>O1CCCC1>[CH3:3][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NCCC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequent refluxing of the mixture for 0.5-1 hr
Duration
0.75 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product obtained by first extraction of the ethereal phase at pH 4
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yielded 50-60% nearly pure oily product

Outcomes

Product
Name
Type
Smiles
CNCCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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